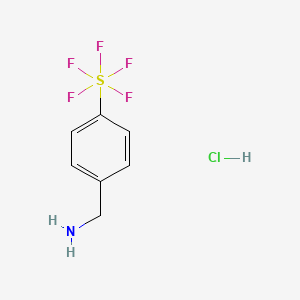

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride” is a chemical compound that contains a pentafluorosulfanyl group (SF5). This group is often surrounded by hydrogen or other fluorine atoms . The SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .

Synthesis Analysis

The incorporation of the SF5 group onto model amino acids has been achieved using commercially available synthons substituted with this group . This work investigates the influence of the SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development .Molecular Structure Analysis

The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Chemical Reactions Analysis

The SF5 group influences a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, namely, amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis

The SF5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . Regarding steric demand, the SF5 group occupies a volume (49.2 cm3 mol−1), 1.5-fold that of the CF3 group and only slightly smaller than that of the tert-butyl group .Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Insecticidal Activity: Among newly synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide (4d) exhibits high insecticidal activity. It not only targets pests effectively but also demonstrates excellent selectivity towards insects. Additionally, it possesses good water solubility and log P values .

Potential Drug Development: The incorporation of the pentafluorosulfanyl (SF5) group into bioactive molecules can significantly impact their properties. Researchers are exploring how this group influences electrostatic interactions, hydrogen bonding, and pharmacokinetic properties. As a relatively new fluorinated building block, SF5 offers exciting possibilities for novel drug candidates .

Materials Science and Organic Synthesis

In materials science, PFSPA HCl finds applications in:

Bioconjugation Strategies: The SF5 group’s presence can impact common synthetic transformations, such as amide coupling and reductive processes. Scientists are exploring how PFSPA HCl can be incorporated into bioconjugates and other functional materials .

Environmental Chemistry and Fate

Understanding the environmental fate of PFSPA HCl is crucial. Researchers investigate its degradation pathways, persistence, and potential impact on ecosystems.

Future Directions

The SF5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry as a CF3 alternative, affording numerous SF5 drug analogues with improved biological activities . Furthermore, the SF5 group, when incorporated on para- and meta-substituted nitroarenes, is capable of undergoing [18F]\[19F] radioisotopic exchange, suggesting its potential as a stable [18F]F radiosynthon for application in Positron Emission Tomography .

properties

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICOMKDAYSVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(F)(F)(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)